molecular formula C16H34O3S B12573693 2-Methylpropyl dodecane-1-sulfonate CAS No. 194277-93-5

2-Methylpropyl dodecane-1-sulfonate

Cat. No.: B12573693
CAS No.: 194277-93-5
M. Wt: 306.5 g/mol
InChI Key: TWXPBLOUCBUIAU-UHFFFAOYSA-N
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Description

Structurally, it consists of a 12-carbon alkyl chain (dodecane) with a sulfonate group (-SO₃⁻) at the terminal position, esterified with a branched 2-methylpropyl group. However, direct evidence regarding its synthesis, stability, or commercial use is absent in the provided materials, necessitating comparisons with structurally similar compounds.

Properties

CAS No.

194277-93-5

Molecular Formula

C16H34O3S

Molecular Weight

306.5 g/mol

IUPAC Name

2-methylpropyl dodecane-1-sulfonate

InChI

InChI=1S/C16H34O3S/c1-4-5-6-7-8-9-10-11-12-13-14-20(17,18)19-15-16(2)3/h16H,4-15H2,1-3H3

InChI Key

TWXPBLOUCBUIAU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)OCC(C)C

Origin of Product

United States

Preparation Methods

2-Methylpropyl dodecane-1-sulfonate can be synthesized through the reaction of dodecane-1-sulfonyl chloride with 2-methylpropanol. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.

Industrial production methods often involve the photochemical sulfochlorination of dodecane under visible light using sulfuryl chloride. The resulting dodecane-1-sulfonyl chloride is then reacted with 2-methylpropanol to produce 2-methylpropyl dodecane-1-sulfonate .

Chemical Reactions Analysis

2-Methylpropyl dodecane-1-sulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form dodecane-1-sulfonic acid and 2-methylpropanol.

    Oxidation: It can be oxidized to form sulfonic acids and other oxidized derivatives.

Common reagents used in these reactions include strong acids like hydrochloric acid, bases like sodium hydroxide, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methylpropyl dodecane-1-sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methylpropyl dodecane-1-sulfonate involves its ability to reduce surface tension and enhance the solubility of other substances. It achieves this by aligning itself at the interface between hydrophobic and hydrophilic substances, thereby reducing the energy required for mixing. This property makes it effective in various applications, including detergents and emulsifiers .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Comparisons

Compound Name Structure Key Properties/Applications Stability/Occurrence References
2-Methylpropyl dodecane-1-sulfonate Dodecane-1-sulfonic acid esterified with 2-methylpropyl alcohol Hypothesized surfactant properties; potential use in specialty chemicals or formulations Stability inferred from branched-chain esters (see 2.3) N/A (extrapolated)
Sodium 2-methylprop-2-ene-1-sulphonate Sodium salt of a sulfonated propene derivative (CAS 1561-92-8) Ionic monomer for polymer production; irritant (requires strict handling protocols) High stability in industrial settings
Isopropanolamine Dodecylbenzenesulfonate Dodecylbenzenesulfonic acid salt with isopropanolamine (CAS unspecified) Surfactant in detergents; emulsifying agent Stable in aqueous formulations
2-Methoxy-3-(2-methylpropyl) pyrazine Pyrazine derivative with methoxy and 2-methylpropyl substituents Volatile flavor compound in pepper; stable during storage but degrades over time Moderate stability in plant tissues
Functional Group Analysis
  • Sulfonate Esters vs. Sulfonate Salts: 2-Methylpropyl dodecane-1-sulfonate (ester) is expected to exhibit higher lipophilicity compared to ionic sulfonates like Sodium 2-methylprop-2-ene-1-sulphonate . Isopropanolamine Dodecylbenzenesulfonate shares a dodecyl chain with the target compound but includes a benzene ring, enhancing rigidity and surfactant efficiency. The absence of an aromatic ring in the target compound may reduce environmental persistence.
Stability and Reactivity
  • Branched alkyl groups (e.g., 2-methylpropyl) often improve thermal and oxidative stability compared to linear chains. For example, 2-methoxy-3-(2-methylpropyl) pyrazine retained stability in pepper fruits during storage despite gradual degradation . This suggests that the 2-methylpropyl group in the target compound may similarly enhance stability in formulations.
  • In contrast, Sodium 2-methylprop-2-ene-1-sulphonate ’s ionic nature necessitates precautions against moisture and reactive environments .
Hazard and Handling Considerations
  • For example, Sodium 2-methylprop-2-ene-1-sulphonate mandates first-aid measures for skin/eye contact and inhalation . The ester form may pose lower acute toxicity than ionic sulfonates but could still act as a mild irritant.

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